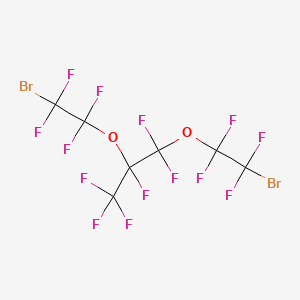
Perfluoro-1,2-bis(2-bromoethoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perfluoro-1,2-bis(2-bromoethoxy)propane is a fluorinated organic compound with the molecular formula C7Br2F14O2. It is characterized by the presence of two bromoethoxy groups attached to a perfluorinated propane backbone. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Perfluoro-1,2-bis(2-bromoethoxy)propane typically involves the reaction of perfluorinated propane with 2-bromoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the bromoethoxy groups. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Perfluoro-1,2-bis(2-bromoethoxy)propane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethoxy groups can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The bromine atoms can be reduced to form corresponding hydroxy or alkoxy derivatives.
Oxidation Reactions: The compound can undergo oxidation to form perfluorinated carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or ammonia, typically under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted perfluorinated compounds, hydroxy derivatives, and oxidized products, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Perfluoro-1,2-bis(2-bromoethoxy)propane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings, due to its chemical stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of Perfluoro-1,2-bis(2-bromoethoxy)propane involves its interaction with specific molecular targets and pathways. The compound’s high electronegativity and chemical stability allow it to interact with various biological molecules, potentially altering their function. In medical applications, it may act as a carrier for drug molecules, enhancing their delivery and efficacy.
Comparación Con Compuestos Similares
Perfluoro-1,2-bis(2-chloroethoxy)propane: Similar structure but with chlorine atoms instead of bromine.
Perfluoro-1,2-bis(2-iodoethoxy)propane: Contains iodine atoms, leading to different chemical properties.
Perfluoro-1,2-bis(2-fluoroethoxy)propane: Fluorine atoms replace bromine, resulting in different reactivity.
Uniqueness: Perfluoro-1,2-bis(2-bromoethoxy)propane is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity in substitution reactions and potential applications in biological systems. Its high thermal stability and resistance to chemical degradation make it particularly valuable in industrial applications.
Propiedades
IUPAC Name |
1,2-bis(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Br2F14O2/c8-2(11,12)6(20,21)24-1(10,4(15,16)17)5(18,19)25-7(22,23)3(9,13)14 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLOEPLSWGIMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(F)(F)Br)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Br2F14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













